Nevirapine-12-(n-proylidenyl)
Description
Properties
CAS No. |
284686-27-7 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.369 |
IUPAC Name |
4-but-1-enyl-11-cyclopropyl-5H-dipyrido[2,3-e:2/',3/'-f][1,4]diazepin-6-one |
InChI |
InChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23) |
InChI Key |
MKNGQPUYDBFUJL-UHFFFAOYSA-N |
SMILES |
CCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Synonyms |
4-(But-1-en-1-yl)-11-cyclopropyl-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6(11H)-one; 4-(1-Buten-1-yl)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Nevirapine 12 N Propylidenyl
General Synthetic Routes to Nevirapine (B1678648) Core Structures
The synthesis of the core nevirapine structure has evolved through several generations of chemical processes, aiming for improved yields and cost-effectiveness. The foundational structure of nevirapine is a dipyridodiazepinone. nih.gov
Another key aspect has been the optimization of the synthesis of starting materials like CAPIC. beilstein-journals.org A high-yield enamine approach has been developed, starting from commodity chemicals like acetone (B3395972) and malononitrile, which bypasses some intermediates of the original CAPIC synthesis. beilstein-journals.org A process for preparing nevirapine by reacting 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization, has also been described. google.com
The development of a pilot-plant synthesis for a nevirapine analogue involved an eight-step process starting from substituted pyridine (B92270) raw materials and 4-hydroxyquinoline. A key transformation in this process was the one-pot conversion of an arylhalide to an arylacetic acid under palladium catalysis. acs.org
Design Principles for Introducing the 12-(n-propylidenyl) Moiety
The introduction of the 12-(n-propylidenyl) moiety to the nevirapine scaffold is a strategic modification aimed at potentially improving its pharmacological profile. The design principles for such a modification are rooted in structure-activity relationship (SAR) studies and the desire to overcome limitations of the parent drug, such as the development of resistance.
The rationale for modifying the C-12 position of nevirapine stems from observations of its metabolism. The 12-methyl group of nevirapine can be metabolized to 12-hydroxy-nevirapine, which can then be further converted to reactive intermediates. mdpi.com Altering this position could therefore influence the drug's metabolic stability and toxicity profile.
Introducing an n-propylidenyl group at this position would alter the size, lipophilicity, and conformational flexibility of the substituent. These changes can impact how the molecule fits into the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. The goal is to maintain or enhance binding affinity to the wild-type enzyme while potentially improving activity against resistant strains. For instance, mutations like K103N and Y181C can alter the shape and chemical environment of the binding pocket, and a different substituent at the C-12 position might accommodate these changes more effectively. nrct.go.th
The design of such analogues often involves computational methods like molecular docking to predict the binding affinity and orientation of the modified compound within the enzyme's active site. nrct.go.thtandfonline.com These studies help in understanding how the n-propylidenyl group might interact with key amino acid residues in the binding pocket.
Key Reaction Methodologies for Derivatization (e.g., Molecular Hybridization, Bioisosterism, Scaffold Hopping)
The derivatization of nevirapine to create analogues like Nevirapine-12-(n-propylidenyl) employs several key medicinal chemistry strategies to enhance its properties.
Molecular Hybridization is a strategy that combines two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially improved activity or a dual mode of action. nih.gov In the context of nevirapine, this could involve hybridizing the nevirapine core with fragments from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) to improve potency and resistance profiles. probes-drugs.orgmdpi.com For example, diarylpyrimidine (DAPY) derivatives, which are themselves potent NNRTIs, have been created through molecular hybridization. nih.gov
Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.gov This strategy has been applied to nevirapine and other NNRTIs to address issues like drug resistance. researchgate.netdntb.gov.uaresearchgate.netnih.gov For instance, replacing a part of the molecule that is susceptible to metabolic attack with a more stable bioisostere could enhance the drug's half-life. The introduction of the n-propylidenyl group at the C-12 position of nevirapine can be considered a form of bioisosteric replacement for the original methyl group, intended to alter its metabolic fate and interaction with the target enzyme. nih.gov
Scaffold Hopping is a computational or medicinal chemistry technique used to identify new molecular scaffolds that can mimic the activity of a known active compound. nih.gov This is particularly useful for discovering novel chemical classes of drugs with potentially better properties, such as improved safety or intellectual property positions. acs.org In the development of NNRTIs, scaffold hopping has been used to move from one heterocyclic core to another while maintaining the key interactions with the reverse transcriptase enzyme. probes-drugs.orgnih.govresearchgate.netnih.gov This approach has led to the discovery of diverse NNRTI scaffolds beyond the dipyridodiazepinone core of nevirapine. nih.gov
Combinatorial Library Design Approaches for Analogues
Combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse but structurally related molecules. This approach has been instrumental in the discovery and optimization of nevirapine analogues. tandfonline.comnih.govwestminster.ac.uk
The design of a combinatorial library of nevirapine analogues typically involves identifying key positions on the nevirapine scaffold where chemical diversity can be introduced. westminster.ac.uk For nevirapine, these positions often include the substituent on the diazepine (B8756704) nitrogen (the cyclopropyl (B3062369) group in the parent drug) and substituents on the pyridine rings. nih.gov
A library of nevirapine analogues can be designed by systematically varying these substituents with a range of different chemical groups. tandfonline.comnih.gov For example, a library of 360 nevirapine derivatives was designed to find compounds that are less susceptible to resistance mutations like K103N and Y181C. tandfonline.com Similarly, a library of 47 nevirapine analogues was created by modifying substituents at three different positions on the parent structure. nih.govwestminster.ac.uk
Once designed, these virtual libraries are often screened using computational methods like molecular docking to predict their binding affinity to the target enzyme. tandfonline.comnih.govnih.gov The most promising candidates from this virtual screening can then be synthesized and tested experimentally. This approach allows for the efficient exploration of a large chemical space to identify analogues with improved properties. nih.gov
Spectroscopic and Analytical Techniques for Structural Confirmation
The structural confirmation of newly synthesized compounds like Nevirapine-12-(n-propylidenyl) is a critical step that relies on a combination of spectroscopic and analytical techniques.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps to confirm its identity. nih.govresearchgate.netnih.gov Techniques like electrospray ionization (ESI) are commonly used. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For nevirapine derivatives, IR spectroscopy can confirm the presence of key functional groups like the amide carbonyl.
Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the molecule and is often employed in quantitative analysis. jocpr.comijcrr.com Nevirapine itself shows a characteristic absorption maximum. jocpr.com
Spectrofluorimetry has also been developed as an analytical method for nevirapine, where a non-fluorescent derivative is chemically converted into a fluorescent one for quantification. scirp.orgscirp.org
These techniques, often used in combination, provide the necessary evidence to unequivocally confirm the structure and purity of synthesized nevirapine analogues.
Interactive Data Tables
Table 1: Synthetic Routes to Nevirapine Core
| Starting Materials | Key Reagents/Conditions | Product | Overall Yield | Reference |
| 2-chloro-nicotinic acid, 2-chloro-3-amino-4-picoline (CAPIC) | - | Nevirapine | ~59% | google.comvcu.edu |
| 2-cyclopropylamino-nicotinic acid (2-CAN), CAPIC | - | Nevirapine | ~68% | google.com |
| Methyl 2-cyclopropylaminonicotinate (Me-CAN), CAPIC | Sodium hydride, diglyme | Nevirapine | High | vcu.edu |
| 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide | Cyclopropylamine, then cyclization | Nevirapine | - | google.com |
Table 2: Spectroscopic Data for Nevirapine and Analogues
| Compound | Technique | Key Findings | Reference |
| Nevirapine | ¹H NMR, ¹³C NMR, MS | Structural confirmation of thioether conjugates at C-3 and C-12 positions. | nih.gov |
| 12-mesyloxy-NVP Adducts | ¹H NMR, ¹³C NMR, MS | Characterization of adducts with amino acids. | nih.gov |
| Nevirapine Analogue | LC/MS, NMR, IR | Identification of an impurity formed during synthesis. | researchgate.net |
| Biphenyl-substituted DAPYs | ¹H-NMR, ¹³C-NMR, HRMS | Full characterization of newly synthesized analogues. | mdpi.com |
| Nevirapine | UV-Vis Spectroscopy | Absorption maximum at 283 nm. | jocpr.com |
| Nevirapine | Derivative Spectrophotometry | Measurement at 244 nm in first derivative spectra. | jocpr.com |
Structural Elucidation and Conformational Analysis of Nevirapine 12 N Propylidenyl
Crystallographic Studies of Nevirapine (B1678648) in Complex with HIV-1 RT
Crystallographic studies have been fundamental in understanding the mechanism of action of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govnih.gov These studies reveal that Nevirapine binds to a specific, allosteric site on the p66 subunit of the HIV-1 RT heterodimer, known as the NNRTI-binding pocket (NNRTI-BP). mdpi.com This pocket is located approximately 10 Å from the polymerase active site. mdpi.com
The binding of Nevirapine induces significant conformational changes in the enzyme. nih.gov One of the key interactions involves the repositioning of the "primer grip," a structural element crucial for correctly positioning the primer DNA strand. mdpi.com This distortion is thought to prevent the formation of a catalytically competent ternary complex, thus inhibiting DNA synthesis. mdpi.com
A notable crystal structure, PDB ID: 3V81, determined at a resolution of 2.85 Å, shows the HIV-1 RT in complex with a DNA template-primer and Nevirapine. rcsb.org In this ternary complex, the binding of Nevirapine leads to an opening of the NNRTI-binding pocket, which in turn causes a significant shift of the 3'-end of the DNA primer, moving it approximately 5.5 Å away from the polymerase active site. rcsb.orgnih.gov This movement disrupts critical interactions between the nucleic acid and the fingers and palm subdomains of the enzyme, distorts the dNTP-binding pocket, and locks the thumb subdomain in a hyper-extended position. rcsb.orgnih.gov
The interaction of Nevirapine within the binding pocket is primarily hydrophobic, involving key amino acid residues such as Tyrosine 181 (Tyr181) and Tyrosine 188 (Tyr188). nih.gov The binding is accompanied by a change in the rotamer conformations of these tyrosine residues. nih.gov
Table 1: Crystallographic Data for HIV-1 RT in Complex with Nevirapine and DNA
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 3V81 | rcsb.org |
| Resolution | 2.85 Å | rcsb.org |
| R-Value Work | 0.251 | rcsb.org |
| R-Value Free | 0.298 | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
Analysis of Conformational Flexibility and Isomerism
The conformational flexibility of NNRTIs like Nevirapine is a critical factor for their inhibitory activity. nih.gov Nevirapine possesses a characteristic "butterfly-like" shape, which allows it to adapt to the NNRTI-binding pocket. nih.gov This flexibility is particularly important for its ability to inhibit not only the wild-type HIV-1 RT but also various drug-resistant mutant forms of the enzyme. beilstein-journals.org
Quantum mechanical calculations have been employed to investigate the conformational behavior of Nevirapine. nih.gov These studies, using methods such as MNDO, AMI, PM3, and density functional theory (DFT), have focused on the rotational potential of the cyclopropyl (B3062369) ring attached to the nitrogen atom of the diazepine (B8756704) ring. nih.gov The results from these calculations align well with experimental data from NMR spectroscopy, indicating that the conformation of Nevirapine in solution is very similar to its bound conformation in the enzyme complex. nih.gov
The inherent flexibility allows the molecule to adjust its conformation within the binding pocket, which is crucial for maintaining binding affinity even when mutations occur in the surrounding amino acid residues. researchgate.net For a hypothetical derivative like "Nevirapine-12-(n-propylidenyl)," which is identified as 4-(But-1-en-1-yl)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] beilstein-journals.orgrcsb.orgdiazepin-6-one, the butenyl group at the 4-position would introduce additional conformational possibilities. pharmaffiliates.com The presence of a double bond in this substituent would likely result in (E) and (Z) isomers, each potentially having a different binding affinity and inhibitory profile against HIV-1 RT. The flexibility of this butenyl chain would be a key area of study to understand its interaction within the lipophilic cavity near the 4-position of the inhibitor. nih.gov
Dihedral Angle Analysis and Spatial Orientation within the Binding Pocket
The spatial orientation of Nevirapine within the NNRTI-binding pocket is defined by a set of dihedral angles that describe the "butterfly" conformation. This specific shape is crucial for its interaction with the hydrophobic pocket. The dipyridodiazepinone core of Nevirapine forms two "wings" that are oriented at a specific angle to each other.
For a derivative like "Nevirapine-12-(n-propylidenyl)," the dihedral angles of the butenyl substituent at the 4-position would be critical in determining its fit and orientation within this cavity. The planarity of the double bond and the rotational freedom around the single bonds of this substituent would influence how it positions itself to interact with hydrophobic residues. Computational studies would be necessary to predict the preferred dihedral angles and the resulting spatial orientation of the entire molecule within the binding pocket of both wild-type and mutant HIV-1 RT. nih.gov
Table 2: Key Interacting Residues with Nevirapine in the NNRTI-BP
| Residue | Type of Interaction | Reference |
|---|---|---|
| Tyr181 | Hydrophobic, π-π stacking | nih.gov |
| Tyr188 | Hydrophobic, π-π stacking | nih.gov |
| Lys103 | Potential for H-bond in some derivatives | beilstein-journals.org |
| Val106 | Potential for H-bond in some derivatives | beilstein-journals.org |
| Pro236 | Hydrophobic |
Molecular Interactions and Binding Mechanism of Nevirapine 12 N Propylidenyl with Hiv 1 Reverse Transcriptase
Identification of the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket (NNIBP)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This site, known as the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket (NNIBP), is a hydrophobic pocket located in the p66 subunit of the RT heterodimer, approximately 10 Å away from the polymerase active site. nih.govmdpi.comnih.gov The NNIBP is not a pre-formed cavity; instead, it is induced and shaped by the binding of an NNRTI molecule. mdpi.comencyclopedia.pub
The formation of the NNIBP involves significant conformational changes in the enzyme. nih.govbenthamdirect.com The pocket is primarily formed by amino acid residues from the p66 palm and thumb subdomains. encyclopedia.pubnih.gov Key structural elements contributing to the NNIBP include several β-sheets: β6 (residues 142-146), β9 (residues 227-229), and β10 (residues 232-234) form the floor of the pocket, while β12 (residues 326-333), β13 (residues 336-344), and β14 (residues 347-355) constitute the roof. researchgate.netmdpi.com The binding of an NNRTI, such as a nevirapine (B1678648) analog, causes a characteristic "butterfly-like" conformation of the inhibitor within this pocket. encyclopedia.pub This binding event locks the thumb subdomain in a hyper-extended conformation, which is a critical aspect of the allosteric inhibition mechanism. nih.gov
The NNIBP is largely hydrophobic in nature, a characteristic that dictates the types of interactions that stabilize the inhibitor within the pocket. nih.gov The residues lining this pocket are crucial for the binding of NNRTIs and are often implicated in the development of drug resistance when mutated. nih.govencyclopedia.pub
Detailed Analysis of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
The binding of nevirapine and its analogs, including Nevirapine-12-(n-propylidenyl), within the NNIBP is stabilized by a network of non-covalent interactions. These interactions are critical for the potency of the inhibitor.
Hydrophobic Interactions: The NNIBP is predominantly lined with hydrophobic amino acid residues. For nevirapine, these include Leucine 100 (L100), Valine 106 (V106), Valine 179 (V179), Tyrosine 181 (Y181), Tyrosine 188 (Y188), Glycine 190 (G190), Phenylalanine 227 (F227), Tryptophan 229 (W229), Leucine 234 (L234), and Tyrosine 318 (Y318). nih.gov The propylidenyl group of Nevirapine-12-(n-propylidenyl) would be expected to enhance these hydrophobic interactions within the pocket.
π-Stacking Interactions: Aromatic residues within the NNIBP play a significant role in stabilizing the inhibitor through π-π stacking interactions. The two pyrimidine (B1678525) rings of the nevirapine core structure engage in stacking interactions with the aromatic side chains of Y181 and Y188. nih.govfrontiersin.org These interactions are a hallmark of nevirapine binding. The presence of the n-propylidenyl group could potentially influence the orientation of the nevirapine core, thereby modulating these critical stacking interactions.
Hydrogen Bonding: While the pocket is largely hydrophobic, some key hydrogen bonds can be formed. For instance, the central pyrimidine ring of diarylpyrimidine-based NNRTIs can form hydrogen bonds with the backbone of Lysine 101 (K101). mdpi.com Although nevirapine itself does not typically form strong hydrogen bonds, the potential for such interactions with specific analogs cannot be entirely ruled out and would depend on the specific chemical modifications.
Upon binding of nevirapine, a notable conformational change occurs in the side chains of Y181 and Y188, which "flip" to accommodate the inhibitor. nih.govresearchgate.net This repositioning is a key feature of the induced-fit mechanism of NNRTI binding.
| Interaction Type | Key Interacting Residues | Description |
|---|---|---|
| Hydrophobic | L100, V106, V179, Y181, Y188, G190, F227, W229, L234, Y318 | The hydrophobic n-propylidenyl group and the core of the inhibitor interact with these nonpolar residues lining the pocket. nih.gov |
| π-Stacking | Y181, Y188, W229 | The aromatic rings of the nevirapine scaffold stack against the aromatic side chains of these tyrosine and tryptophan residues. nih.govfrontiersin.org |
| Hydrogen Bonding | K101 (backbone) | Potential for hydrogen bonding between the inhibitor and the backbone of key residues, influencing binding affinity. mdpi.com |
Kinetic Studies of Binding and Dissociation Rates
The efficacy of an NNRTI is determined not only by its binding affinity but also by its binding and dissociation kinetics (the on and off rates). Kinetic studies have been crucial in understanding the mechanism of action of NNRTIs and the basis of drug resistance.
For nevirapine, it has been shown that mutations in the NNIBP can significantly alter its binding kinetics. For example, the K103N mutation, a common resistance mutation, has been found to decrease the association rate constant (kon) for nevirapine by five-fold without significantly affecting the dissociation rate constant (koff). nih.gov In contrast, mutations like L100I and V106A primarily increase the koff, leading to a faster release of the inhibitor from the binding pocket. nih.gov Mutations such as Y181I and Y188L can affect both the on and off rates. nih.gov
| Mutation | Effect on Nevirapine Kinetics | Reference |
|---|---|---|
| K103N | Decreases association rate (kon) | nih.gov |
| L100I | Increases dissociation rate (koff) | nih.gov |
| V106A | Increases dissociation rate (koff) | nih.gov |
| Y181I | Affects both kon and koff | nih.gov |
| Y188L | Affects both kon and koff | nih.gov |
Impact of Nevirapine-12-(n-propylidenyl) on RT Catalytic Site Conformation
The binding of an NNRTI like Nevirapine-12-(n-propylidenyl) to the NNIBP has a profound and direct impact on the conformation of the RT catalytic site, despite the physical distance between the two sites. nih.govbenthamdirect.com This is the essence of its allosteric inhibitory mechanism.
Structural studies have revealed that NNRTI binding induces both short-range and long-range conformational changes. nih.govbenthamdirect.com A key long-range effect is the locking of the p66 thumb subdomain in a hyper-extended and rigid conformation. nih.govresearchgate.net This prevents the necessary conformational changes required for polymerase activity.
More directly at the catalytic site, the binding of nevirapine leads to a distortion of the dNTP-binding pocket. nih.gov The "primer grip," a structural motif (β12-β13 hairpin) responsible for correctly positioning the 3'-OH end of the primer strand for nucleotide incorporation, is displaced upon NNRTI binding. mdpi.comnih.gov This displacement shifts the primer terminus away from the catalytic aspartates (D110, D185, and D186), effectively misaligning the substrates for the polymerization reaction. nih.govresearchgate.net
Crystal structures of RT in complex with DNA and nevirapine show that the binding of the inhibitor causes a shift of the 3'-end of the DNA primer by approximately 5.5 Å away from its position in the active site. nih.gov This significant repositioning of the nucleic acid substrate, coupled with the distortion of the dNTP binding site, renders the enzyme catalytically incompetent. nih.gov
Structure Activity Relationship Sar Studies of Nevirapine 12 N Propylidenyl and Its Structural Analogues
Correlating Structural Modifications of the n-propylidenyl Moiety with Antiviral Potency
The antiviral potency of nevirapine (B1678648) analogues is highly sensitive to structural changes, particularly at the 12-position of the dipyridodiazepinone ring system. While direct studies on a 12-(n-propylidenyl) substituent are scarce, research on other modifications at this position offers valuable insights.
For instance, deuteration of the methyl group at the 12-position to create 12-d3-NVP was investigated to reduce metabolism-linked toxicity. This modification resulted in a compound with an IC50 value of 0.910 μM, which is on the same order of magnitude as the parent nevirapine (IC50 of 0.540 μM), indicating that such a modification is well-tolerated in terms of inhibitory potency against HIV-1 reverse transcriptase (RT). nih.govacs.org In contrast, the human metabolite 12-hydroxy-nevirapine (12-OH-NVP) shows significantly weaker inhibition with an IC50 value of 26.5 μM. nih.govacs.org This suggests that the introduction of a polar hydroxyl group at this position is detrimental to antiviral activity.
Extrapolating from these findings, an n-propylidenyl group at the 12-position, being a larger and more lipophilic substituent than a methyl group, could potentially enhance hydrophobic interactions within the NNRTI binding pocket (NNIBP). However, the increased steric bulk would need to be accommodated without disrupting the optimal "butterfly-like" conformation of the inhibitor within the binding site. mdpi.com Studies on other nevirapine analogues have shown that the addition of larger side chains can lead to improved binding affinity if they can establish extensive contact at the terminal end of the molecule. mdpi.com
Table 1: Antiviral Potency of Nevirapine and its 12-Position Analogues against Wild-Type HIV-1 RT
| Compound | Modification at Position 12 | IC50 (µM) | Percent Inhibition at 10 µM |
|---|---|---|---|
| Nevirapine | -CH3 | 0.540 | >97% |
| 12-d3-Nevirapine | -CD3 | 0.910 | 94.2% |
| 12-OH-Nevirapine | -CH2OH | 26.5 | 45.4% |
Data sourced from studies on nevirapine analogues. nih.govacs.org
Exploration of Substituent Effects on Inhibitory Activity and Selectivity
The effects of various substituents on the nevirapine scaffold have been extensively explored to enhance inhibitory activity and selectivity. While specific data for a 12-(n-propylidenyl) group is unavailable, general principles of SAR can be applied.
The NNIBP is predominantly hydrophobic, and modifications that increase the lipophilicity of the inhibitor can enhance binding affinity, provided they fit within the pocket. researchgate.netnih.gov The introduction of an n-propylidenyl group would increase the lipophilicity of the nevirapine molecule. This could potentially lead to stronger π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr181, Tyr188, Phe227, and Trp229. researchgate.net
However, the selectivity of NNRTIs is also a critical factor. Studies on other nevirapine derivatives have shown that while some modifications can increase potency against wild-type HIV-1, they may not be as effective against resistant strains or could have off-target effects. For example, the addition of aromatic substituents at other positions, such as the 2- and 4-positions, has been shown to yield analogues with activity against both wild-type and mutant RTs. researchgate.netnih.gov
The introduction of an n-propylidenyl group at the 12-position would need to be evaluated for its impact on both wild-type and a panel of clinically relevant mutant strains to determine its true potential as a selective NNRTI.
SAR in the Context of HIV-1 RT Wild-Type and Mutant Strains (e.g., K103N, Y181C, V106A, G190A, P236L, F227L)
A major challenge in NNRTI development is the emergence of drug-resistant mutations in the HIV-1 RT enzyme. mdpi.comnih.gov Key mutations such as K103N, Y181C, V106A, G190A, P236L, and F227L can significantly reduce the efficacy of first-generation NNRTIs like nevirapine. nih.gov
The Y181C mutation, for instance, leads to a loss of a crucial π-π stacking interaction between the tyrosine residue and the pyridine (B92270) ring of nevirapine. mdpi.com The K103N mutation can interfere with the entry of the inhibitor into the binding pocket. tandfonline.com
The design of new analogues aims to overcome these resistance mechanisms. For nevirapine derivatives, this often involves introducing flexible side chains or moieties that can form alternative interactions within the mutated binding pocket. mdpi.com A larger side chain like an n-propylidenyl group at the 12-position could potentially offer more conformational flexibility, allowing the inhibitor to adapt to changes in the binding pocket caused by mutations. mdpi.com
Studies on other nevirapine analogues have shown that adding larger side chains with extensive contact at the terminal end can improve binding to mutant RTs. mdpi.com For example, designing ligands with fragments that can form new hydrogen bonds or salt bridges has been a successful strategy. mdpi.com While an n-propylidenyl group is primarily hydrophobic, its size and flexibility could potentially allow it to occupy space in the pocket in a way that compensates for the loss of other interactions in mutant strains.
Table 2: Activity of Nevirapine Analogues against Resistant HIV-1 Strains
| Compound/Analogue Type | Mutant Strain | Effect on Potency | Reference |
|---|---|---|---|
| Nevirapine | Y181C | Significant loss of activity | mdpi.comnih.gov |
| Nevirapine | K103N | Significant loss of activity | nih.govtandfonline.com |
| 4-Substituted Analogues | Y181C | Some derivatives show inhibitory activity | nih.gov |
| 2,4-Disubstituted Analogues | Y181C | Moderate activity against both WT and mutant | nih.gov |
This table summarizes general findings for nevirapine analogues against common resistant strains.
Identifying Pharmacophoric Requirements for Potent Inhibition
The pharmacophore model for NNRTIs generally consists of a "butterfly" shape with two hydrophobic "wings" and a "body" containing hydrogen bond donors and acceptors. scispace.com The hydrophobic regions of the inhibitor interact with aromatic and aliphatic residues in the NNIBP, while the polar groups can form hydrogen bonds with the main chain atoms of residues like K101 and K103. scispace.com
The tricyclic core of nevirapine forms the central part of the pharmacophore. The n-propylidenyl group at the 12-position would be part of one of the hydrophobic wings. Its size and conformation would be critical in determining how well it fits into the hydrophobic sub-pocket.
Design Strategies to Circumvent Drug Resistance Mutations
Several design strategies are employed to overcome drug resistance in nevirapine analogues. One approach is to increase the conformational flexibility of the inhibitor, allowing it to adapt to the altered shape of the binding pocket in mutant RTs. mdpi.com Introducing larger, flexible side chains, such as an n-propylidenyl group, could be one way to achieve this. mdpi.com
Another strategy is to design inhibitors that form interactions with conserved residues in the NNIBP, which are less likely to mutate. researchgate.net This can involve creating new hydrogen bonds or enhancing hydrophobic interactions. The addition of a larger alkyl group like n-propylidenyl could potentially enhance van der Waals interactions with conserved hydrophobic residues.
Furthermore, fragment-based drug design has been used to grow new ligands from the nevirapine scaffold. mdpi.com This involves adding fragments that can form additional interactions, such as hydrophobic carbon rings or nitrogen-containing groups for new hydrogen bonds or salt bridges. mdpi.com An n-propylidenyl group could be considered as a hydrophobic fragment in such a design strategy.
Ultimately, the goal is to develop inhibitors that are less susceptible to single-point mutations. This often requires a combination of strategies, including enhancing potency, improving the pharmacokinetic profile, and ensuring the inhibitor can bind effectively to a range of mutant RT enzymes.
Based on a comprehensive review of the available scientific literature, there is no information on the specific chemical compound "Nevirapine-12-(n-propylidenyl)". Consequently, the requested in vitro biochemical and antiviral evaluation data for this particular compound cannot be provided.
The extensive body of research on HIV-1 reverse transcriptase inhibitors focuses on Nevirapine and its various analogs, but specific data pertaining to a "12-(n-propylidenyl)" derivative is not present in the reviewed search results. Therefore, the detailed analysis requested in the outline, including inhibition of HIV-1 Reverse Transcriptase, concentration-response inhibition assays, evaluation against wild-type and mutant RT enzymes, and cell-based antiviral activity assays for "Nevirapine-12-(n-propylidenyl)," cannot be generated.
In Vitro Biochemical and Antiviral Evaluation of Nevirapine 12 N Propylidenyl
Cross-Resistance Profiling against Clinically Relevant NNRTI-Resistant Strains
Information regarding the cross-resistance profile of Nevirapine-12-(n-propylidenyl) against clinically relevant Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-resistant strains of HIV-1 is not available in the public domain. Extensive searches of scientific literature and biomedical databases did not yield specific data on the inhibitory activity of this particular compound against common NNRTI-resistant viral variants.
The development of resistance to NNRTIs is a significant challenge in the treatment of HIV-1 infection. Resistance mutations often occur in the NNRTI binding pocket of the reverse transcriptase enzyme, reducing the binding affinity of the inhibitors. First-generation NNRTIs, such as nevirapine (B1678648), are particularly susceptible to a significant loss of activity due to single-point mutations like K103N, Y181C, and G190A. For instance, the Y181C mutation is frequently selected by nevirapine and confers high-level resistance. The K103N mutation is also common and leads to cross-resistance to both nevirapine and efavirenz.
Second-generation NNRTIs were developed to be effective against these resistant strains. The evaluation of a novel NNRTI analog, such as Nevirapine-12-(n-propylidenyl), would typically involve testing its efficacy against a panel of site-directed molecular clones of HIV-1 containing these and other clinically relevant mutations. Such studies would quantify the compound's potency (e.g., EC50 or IC50 values) against resistant strains and compare it to its activity against the wild-type virus to determine the fold-change in resistance. This analysis is crucial for understanding the potential clinical utility and resilience of a new drug candidate to pre-existing or emergent drug resistance.
Without specific experimental data for Nevirapine-12-(n-propylidenyl), a detailed cross-resistance profile cannot be constructed. Research would be required to determine its activity against key NNRTI-resistant mutations, including but not limited to:
L100I
K101E
K103N
V106A
Y181C/I
Y188L
G190A/S
E138K
Such research would generate data that could be presented in a table format, illustrating the compound's inhibitory concentration against each mutant strain and the corresponding fold-change in resistance relative to the wild-type virus. This would allow for a direct comparison with existing NNRTIs and an assessment of its potential to overcome common resistance pathways.
Metabolic Pathways and Biotransformation Studies of Nevirapine 12 N Propylidenyl in Preclinical in Vitro Models
In Vitro Metabolism Using Human Liver Microsomes
No studies have been published to date that specifically investigate the in vitro metabolism of Nevirapine-12-(n-propylidenyl) using human liver microsomes. Research on the parent drug, nevirapine (B1678648), has extensively used this system to identify key metabolic pathways. Such studies have been instrumental in characterizing the formation of hydroxylated metabolites and subsequent reactive intermediates of nevirapine. nih.govnih.gov However, equivalent data for its 12-(n-propylidenyl) derivative is not available.
Metabolism in Hepatocyte-Like Cell Models (2D and 3D Cultures)
There is no available research on the metabolism of Nevirapine-12-(n-propylidenyl) in either 2D or 3D hepatocyte-like cell cultures. These advanced cell culture systems have proven valuable for studying the biotransformation of the parent compound, nevirapine, offering insights into both Phase I and Phase II metabolism in a more physiologically relevant environment. nih.govnih.gov Studies using these models have highlighted the capabilities of 3D cultures in producing a broader range of metabolites compared to traditional 2D cultures. nih.govnih.gov Application of these models to Nevirapine-12-(n-propylidenyl) has not been documented.
Identification of Metabolites of Nevirapine-12-(n-propylidenyl)
As there are no published metabolic studies on Nevirapine-12-(n-propylidenyl), none of its potential metabolites have been identified or characterized. For the parent compound, nevirapine, a number of Phase I and Phase II metabolites have been extensively documented, including various hydroxylated and conjugated forms. nih.govnih.govresearchgate.net The primary metabolites of nevirapine include 2-, 3-, 8-, and 12-hydroxynevirapine, which can undergo further biotransformation. nih.govresearchgate.net
Enzymes Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UGT Enzymes)
The specific enzymes responsible for the biotransformation of Nevirapine-12-(n-propylidenyl) have not been identified due to the lack of metabolic research on this compound. The metabolism of nevirapine is well-characterized and known to involve several cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2B6, and CYP2D6, for its Phase I hydroxylation. nih.govresearchgate.net UGT enzymes are also involved in the Phase II glucuronidation of nevirapine's metabolites. researchgate.net It is plausible that similar enzyme families would be involved in the metabolism of its derivatives, but specific studies on Nevirapine-12-(n-propylidenyl) are required to confirm this.
Future Directions and Advanced Research Perspectives for Nevirapine 12 N Propylidenyl
Design of Next-Generation Analogues with Improved Resistance Profiles
The primary obstacle for first-generation NNRTIs, including the parent nevirapine (B1678648) scaffold, is the low genetic barrier to resistance. nih.gov Single amino acid substitutions in the HIV-1 reverse transcriptase (RT) enzyme can lead to high-level resistance, significantly reducing drug efficacy. nih.gov Key mutations such as K103N and Y181C are prevalent and confer broad cross-resistance among early NNRTIs. nih.gov
Future research on Nevirapine-12-(n-propylidenyl) focuses on creating analogues that can maintain binding affinity and inhibitory activity against these resistant mutant enzymes. The mechanism of resistance often involves a combination of factors: the loss of stabilizing drug-enzyme interactions, the emergence of steric clashes that prevent the drug from binding, or thermodynamic barriers. nih.govnih.gov For instance, mutations like L100I and V106A primarily increase the rate at which the drug dissociates from the enzyme (koff), whereas the K103N mutation hinders the initial binding of the drug (kon). nih.gov The Y181I and Y188L mutations impact both association and dissociation rates. nih.gov
The design strategy for next-generation analogues based on the Nevirapine-12-(n-propylidenyl) structure involves:
Introducing Conformational Flexibility: Creating molecules that can adapt their shape to fit within the altered binding pocket of mutant enzymes. Second-generation NNRTIs like etravirine (B1671769) and rilpivirine (B1684574) successfully employ this principle. nih.gov
Establishing New Anchor Points: Modifying the compound to form new hydrogen bonds or hydrophobic interactions with residues in the binding pocket that are not typically affected by resistance mutations. nih.gov
Fragment Growth: Utilizing computational methods to "grow" new functional groups, such as alkyl chains or rings with amino groups, from the core nevirapine skeleton. nih.gov This can enhance hydrophobic bonding and create new salt bridges or hydrogen bonds to overcome the effects of mutations like Y188C. nih.gov
| Mutation | Effect on Association Rate (kon) | Effect on Dissociation Rate (koff) | Primary Resistance Mechanism |
|---|---|---|---|
| L100I | No significant change | Increased by 12-fold | Loss of stabilizing interactions |
| K103N | Decreased by 5-fold | No significant change | Thermodynamic barrier to binding |
| V106A | No significant change | Increased by 8.5-fold | Loss of stabilizing interactions |
| Y181I | Affected | Affected | Steric hindrance & loss of interactions |
| Y188L | Affected | Affected | Steric hindrance & loss of interactions |
Data sourced from kinetic analysis of mutant HIV-1 reverse transcriptases. nih.gov
Application of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of potential drug candidates before their synthesis. nih.gov For Nevirapine-12-(n-propylidenyl), these in silico techniques are crucial for predictive modeling.
Molecular Docking and Dynamics: These methods simulate the interaction between the ligand (the nevirapine analogue) and the target protein (HIV-1 RT). Docking predicts the preferred binding orientation and affinity, while molecular dynamics simulations analyze the stability of the drug-enzyme complex over time. nih.gov This allows researchers to visualize how a modification to the propylidenyl group, for example, might improve interactions with key residues in the binding pocket of both wild-type and mutant RT. nih.gov
Quantum Chemical Calculations: Advanced methods like the molecular fractionation with conjugate caps (B75204) (MFCC) approach can be used to compute the binding interaction energy between the drug and individual amino acid residues. psu.edu Studies on nevirapine have shown that its binding to wild-type RT relies on a distributed network of weaker interactions rather than a single strong hydrogen bond, making it susceptible to resistance. psu.edu Computational analysis can pinpoint which residues are most critical for binding in mutant strains, guiding the design of new analogues. For example, in the K103N mutant, the residue Lys101 becomes a dominant binding partner for nevirapine. psu.edu
| Residue | Wild-Type RT (kcal/mol) | K103N Mutant RT (kcal/mol) | Y181C Mutant RT (kcal/mol) |
|---|---|---|---|
| Leu100 | -4.5 | -1.8 | -3.9 |
| Lys101 | -3.8 | -4.1 | -1.5 |
| Lys103/Asn103 | -3.1 | -1.2 | -2.5 |
| Tyr181/Cys181 | -7.1 | -4.9 | -0.9 |
| Tyr188 | -6.5 | -1.9 | -5.2 |
Data derived from quantum chemical calculations using the MFCC method. Negative values indicate attractive interactions. psu.edu
Development of Multi-Target Directed Ligands
A sophisticated strategy in drug design is the creation of Multi-Target-Directed Ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. nih.gov This approach is based on the premise that interfering with a networked, multifactorial disease at several points can lead to synergistic effects and superior efficacy. nih.gov
For HIV, this strategy could involve designing a hybrid molecule that combines the NNRTI pharmacophore of Nevirapine-12-(n-propylidenyl) with a moiety that inhibits another critical viral enzyme, such as protease or integrase. The design principle often involves merging the structural frameworks of two different drugs into a single, smaller molecule. nih.gov Such a dual-action ligand could present a higher barrier to the development of resistance, as the virus would need to acquire mutations against two separate targets simultaneously to escape the drug's effects.
Exploration of Novel Binding Sites or Allosteric Modulators
Nevirapine and its analogues are allosteric modulators; they bind to a site on the RT enzyme—the NNRTI binding pocket (NNIBP)—that is distinct from the enzyme's active site. nih.govnih.gov This binding induces a conformational change that inhibits the enzyme's function. nih.gov A significant advantage of targeting allosteric sites is the potential for greater drug specificity and reduced side effects, as these sites are often less conserved than the highly conserved active sites of enzymes. nih.govnih.gov
Future research aims to identify and target novel allosteric sites on HIV-1 RT, completely different from the conventional NNIBP. nih.gov The discovery of new pockets would open the door for developing compounds based on the Nevirapine-12-(n-propylidenyl) scaffold that could be effective against viral strains resistant to all current NNRTIs. Structure-based drug design, guided by advanced crystallography and computational methods, is essential for identifying these new druggable pockets and designing ligands to bind them. nih.gov
Integration of In Silico and In Vitro Data for Optimized Compound Discovery
The most effective path to discovering optimized compounds is the tight integration of computational (in silico) and experimental (in vitro) research. nih.gov This synergistic approach creates a continuous feedback loop that accelerates the drug discovery process. nih.gov
The cycle proceeds as follows:
In Silico Design: Computational models are used to predict the binding affinity and activity of a series of virtual Nevirapine-12-(n-propylidenyl) analogues against wild-type and resistant HIV-1 RT. nih.gov
Chemical Synthesis: The most promising candidates identified through modeling are synthesized in the laboratory. rsc.org
In Vitro Testing: The synthesized compounds are then tested in biological assays to determine their actual inhibitory potency (e.g., EC₅₀) and cytotoxicity (CC₅₀) against HIV-1. nih.govmdpi.com
Data-Driven Refinement: The experimental data from these in vitro tests are fed back into the computational models. This new information refines the predictive accuracy of the models, leading to better designs in the next iteration.
This iterative cycle of design, synthesis, testing, and refinement allows for the efficient optimization of the chemical structure, leading to the discovery of potent and resilient anti-HIV agents. nih.gov
Q & A
Q. How can researchers integrate computational and experimental approaches to optimize Nevirapine-12-(n-proylidenyl)’s pharmacokinetic profile?
- Methodological Answer : Combine molecular docking (e.g., AutoDock) to predict binding modes with in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding). Use QSAR models to prioritize analogs with improved solubility or metabolic stability. Validate top candidates in rodent pharmacokinetic studies .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
- Ethical Compliance : For human/animal studies, obtain institutional ethics approval and document informed consent processes .
- Literature Synthesis : Use databases (SciFinder, PubMed) to retrieve primary sources, avoiding secondary summaries. Critically appraise studies for conflicts of interest or methodological flaws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
